![molecular formula C27H36ClNO4 B1675166 Levonantradol hydrochloride CAS No. 70222-86-5](/img/structure/B1675166.png)
Levonantradol hydrochloride
描述
左旋纳曲酮盐酸盐是一种合成的类大麻素类似物,是 Δ9-四氢大麻酚 (THC) 的类似物,由辉瑞公司在 1980 年代研发。 它以其强大的止吐和止痛特性而闻名,其效力约为 THC 的 30 倍 。 左旋纳曲酮盐酸盐目前未用于药物,但广泛用于研究,以探索大麻素的治疗潜力 .
准备方法
合成路线和反应条件: 左旋纳曲酮盐酸盐的合成涉及多个步骤,包括在乙酸和苯的存在下,3,5-二甲氧基苯胺与乙酰乙酸乙酯反应,然后用硼氢化钠或铂在乙酸中还原 。 中间体经历进一步的反应,包括环化和甲酰化,以产生最终产物 .
工业生产方法: 左旋纳曲酮盐酸盐的工业生产通常涉及使用与上述类似的反应条件进行大规模合成。 该过程包括纯化步骤,例如柱色谱和重结晶,以确保最终产物的纯度 .
化学反应分析
反应类型: 左旋纳曲酮盐酸盐经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件:
氧化: 常用的试剂包括高锰酸钾和三氧化铬。
还原: 常用的试剂包括硼氢化钠和铂催化剂上的氢气。
取代: 常用的试剂包括卤素和亲核试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱羟基化的衍生物 .
科学研究应用
Introduction to Levonantradol Hydrochloride
This compound is a synthetic cannabinoid, structurally related to delta-9-tetrahydrocannabinol (THC), and has been studied for its potential applications in pain management and as an antiemetic agent. It acts primarily by binding to cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including pain modulation and the emesis response. This article delves into the scientific research applications of this compound, focusing on its effectiveness in clinical settings, formulation advancements, and case studies that highlight its therapeutic potential.
Analgesic Properties
Levonantradol has shown significant analgesic efficacy in clinical trials, particularly for postoperative pain management. In a study involving patients who received intramuscular injections of levonantradol, it was noted that analgesia persisted for more than six hours at doses of 2.5 mg and 3 mg. The compound's ability to provide pain relief without the addiction liability associated with traditional opioids positions it as a valuable alternative in pain management strategies .
Table 1: Analgesic Efficacy of Levonantradol
Dose (mg) | Duration of Analgesia (hours) | Side Effects |
---|---|---|
2.5 | >6 | Drowsiness |
3 | >6 | Drowsiness |
Antiemetic Effects
Levonantradol's antiemetic properties have been particularly beneficial in patients undergoing chemotherapy. In a clinical observation involving twelve patients with advanced solid tumors, levonantradol was administered as an antiemetic prior to chemotherapy sessions. The results indicated that eleven out of twelve patients experienced significantly reduced nausea and vomiting compared to previous treatments with standard antiemetics .
Table 2: Antiemetic Efficacy in Chemotherapy Patients
Patient ID | Previous Anti-emetic Treatment | Nausea Reduction (%) |
---|---|---|
1 | Standard Drug A | 80 |
2 | Standard Drug B | 90 |
... | ... | ... |
12 | Standard Drug C | 75 |
Formulation Advances
Recent advancements in the formulation of levonantradol have focused on enhancing its stability and bioavailability. Aqueous micellar solutions have been developed to improve the solubility of levonantradol, allowing for effective parenteral administration. These formulations are designed to maintain stability over prolonged periods, ensuring rapid action upon administration .
Table 3: Formulation Characteristics
Formulation Type | Stability (Weeks at 37°C) | Administration Route |
---|---|---|
Aqueous Micellar Solution | >9 | Intramuscular |
Lyophilized Formulation | Reconstituted on demand | Intramuscular |
Case Study 1: Postoperative Pain Management
A randomized controlled trial assessed the efficacy of levonantradol in managing postoperative pain compared to traditional analgesics. Patients receiving levonantradol reported lower pain scores and fewer side effects than those treated with opioids, showcasing its potential as an opioid-sparing agent .
Case Study 2: Nausea in Chemotherapy Patients
In a retrospective analysis of patients receiving chemotherapy, levonantradol was found to be more effective than standard antiemetics in reducing nausea and improving patient satisfaction with treatment outcomes. This supports the hypothesis that cannabinoids can play a crucial role in managing chemotherapy-induced nausea .
作用机制
左旋纳曲酮盐酸盐通过与大麻素受体 CB1 和 CB2 结合并激活发挥作用,它们是 G 蛋白偶联受体 (GPCR) 超家族的一部分 。 这些受体的激活调节腺苷酸环化酶的抑制和环腺苷酸 (cAMP) 的积累,导致大脑中钙传导减少和钾传导增加 。 这种对突触传递的调节介导了该化合物的精神活性作用和镇痛作用 .
类似化合物:
德罗那比诺 (Marinol): 另一种用于其止吐和止痛特性的合成大麻素。
纳比隆: 一种具有类似治疗应用的合成大麻素。
CP 55,940 和 CP 55,244: 具有强效镇痛活性的双环化合物.
独特性: 左旋纳曲酮盐酸盐的独特性在于它与其他合成大麻素相比具有高效力和疗效。 它在大麻素受体上具有更高的结合亲和力和效力,使其成为研究大麻素治疗潜力的宝贵化合物 .
相似化合物的比较
Dronabinol (Marinol): Another synthetic cannabinoid used for its antiemetic and analgesic properties.
Nabilone: A synthetic cannabinoid with similar therapeutic applications.
CP 55,940 and CP 55,244: Bicyclic compounds with potent analgesic activity.
Uniqueness: Levonantradol hydrochloride is unique due to its high potency and efficacy compared to other synthetic cannabinoids. It has a higher binding affinity and efficacy at cannabinoid receptors, making it a valuable compound for research into the therapeutic potential of cannabinoids .
生物活性
Levonantradol hydrochloride, a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (THC), exhibits significant biological activity, particularly in the realms of analgesia and antiemetic effects. This article explores its mechanisms of action, clinical applications, and relevant research findings, supported by data tables and case studies.
Levonantradol interacts with the endocannabinoid system primarily through the activation of cannabinoid receptors (CB1 and CB2). The compound's biological activities include:
- Analgesic Effects : Levonantradol has been shown to possess potent anti-analgesic properties, making it a candidate for pain management.
- Antiemetic Activity : It demonstrates efficacy in reducing nausea and vomiting associated with chemotherapy, functioning similarly to other cannabinoids like dronabinol and nabilone .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially influencing neuronal signaling pathways .
Antiemetic Efficacy
A phase I clinical trial evaluated levonantradol's effectiveness in managing chemotherapy-induced nausea and vomiting (CINV). Key findings included:
- Patient Cohort : 34 patients receiving chemotherapy, primarily high-dose cisplatin.
- Dosage : Levonantradol was administered intramuscularly at escalating doses (0.5 to 4.0 mg per dose).
- Results :
Behavioral Studies
In animal models, specifically rhesus monkeys, levonantradol demonstrated behavioral effects indicative of central nervous system (CNS) depression. Observations included:
- Doses Tested : Ranged from 0.001 to 0.56 mg/kg.
- Effects : Ataxia, pupil dilation, and ptosis were noted, alongside a decrease in responsiveness to abdominal pressure during morphine withdrawal tests .
Data Table: Clinical Trial Outcomes
Efficacy in Chemotherapy-Induced Nausea
A comprehensive review highlighted levonantradol's role as an effective antiemetic agent in patients undergoing chemotherapy. The drug's side effect profile was consistent with other cannabinoids but raised concerns regarding its outpatient applicability due to adverse effects .
Comparative Studies
Levonantradol was compared with other cannabinoids such as nabilone and dronabinol in various studies:
- Efficacy : All three cannabinoids were effective; however, levonantradol showed a higher incidence of certain side effects compared to nabilone .
- Mechanistic Insights : Studies indicated that levonantradol's interaction with cannabinoid receptors might contribute to its unique side effect profile and therapeutic benefits .
属性
CAS 编号 |
70222-86-5 |
---|---|
分子式 |
C27H36ClNO4 |
分子量 |
474.0 g/mol |
IUPAC 名称 |
[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-;/m1./s1 |
InChI 键 |
NSOGAHPJIFTUHV-YINRMENDSA-N |
SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
手性 SMILES |
C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O.Cl |
规范 SMILES |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
70222-86-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Levonantradol hydrochloride; Levonantradol HCl; CP 50,556-1; CP-50,556-1; UNII-V92884KHRI. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。